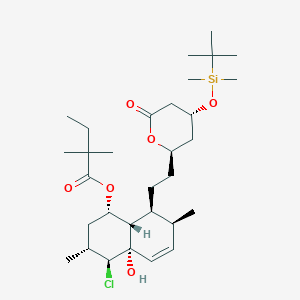

4-叔丁基二甲基甲硅烷基-5'-氯-4a'-羟基辛伐他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

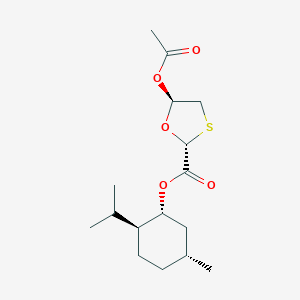

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin (4-TBDMS-5'-Cl-4a'-OH-Simvastatin) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is an important compound in the field of pharmaceutical research and development due to its ability to target and modulate specific enzymes involved in cholesterol metabolism. 4-TBDMS-5'-Cl-4a'-OH-Simvastatin has been studied extensively in the laboratory and has demonstrated promising results in the treatment of dyslipidemia, a condition characterized by elevated levels of cholesterol and triglycerides. We will also provide a comprehensive list of potential future directions for research.

科学研究应用

Pharmaceutical Research and Development

This compound is utilized in pharmaceutical research as a reference standard for drug development. It’s particularly valuable in the synthesis of statin drugs, which are widely used to lower cholesterol levels in patients with hypercholesterolemia .

Proteomics Studies

In proteomics, this derivative of Simvastatin is used to investigate the protein profiles of cells under various conditions, such as exposure to statins. This can help in understanding the mechanism of action of statins and their impact on cellular proteins .

Metabolic Pathway Analysis

Researchers use this compound to study metabolic pathways related to cholesterol synthesis and metabolism. It helps in identifying potential targets for new therapeutic agents that can modulate cholesterol levels .

Synthesis of Analogues

4-tert-Butyldimethylsilyl-5’-chloro-4a’-hydroxy Simvastatin serves as a starting material for the synthesis of various analogues. These analogues can be tested for improved efficacy or reduced side effects compared to existing statins .

Chemical Biology

In chemical biology, it’s used to label and track the movement of molecules within cells. This can provide insights into the cellular uptake and distribution of statin-like molecules .

Toxicology Studies

Toxicology studies involve this compound to assess the safety profile of new statin drugs. It helps in determining the toxicological effects at different concentrations and exposure durations .

Biochemical Assays

It is a key reagent in biochemical assays that measure enzyme activities involved in cholesterol synthesis. By inhibiting these enzymes, researchers can evaluate the potency of statin compounds .

Molecular Docking Studies

Molecular docking studies use this compound to simulate the interaction between statins and their target enzymes. This helps in predicting the binding affinity and specificity of statin drugs .

属性

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

CAS RN |

123852-10-8 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)

![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)